molecular formula C10H10BrClN2O B7936786 N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide

Katalognummer: B7936786
Molekulargewicht: 289.55 g/mol
InChI-Schlüssel: IIUWASYOVDUPCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Azetidin-3-yl)-5-bromo-2-chlorobenzamide (CAS 1590731-01-3) is a synthetic organic compound with a molecular weight of 289.56 g/mol and the molecular formula C10H10BrClN2O . This benzamide derivative serves as a valuable chemical building block in medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel small molecule agonists for Neurotensin Receptor 1 (NTSR1) . Its structure, featuring both an azetidine ring and a halogenated benzamide group, makes it a versatile intermediate for constructing more complex molecules targeted at G-protein-coupled receptors (GPCRs). Researchers utilize this compound under the identifier MFCD21712150 for the development of potential therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUWASYOVDUPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of 2-Chlorobenzoic Acid

The preparation of 5-bromo-2-chlorobenzoic acid serves as the foundational step for synthesizing the target compound. A patent by CN111925289A outlines a scalable method starting from 2-chlorobenzoic acid. The process involves sequential chlorination, acylation, cyclization, bromination, and hydrolysis. Key steps include:

  • Chlorination : Treatment of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) in toluene catalyzed by DMF yields the acyl chloride intermediate.

  • Bromination : The intermediate undergoes bromination using 1,2-dibromotetrafluoroethane in tetrahydrofuran (THF) at -75°C, facilitated by n-butyllithium and diisopropylamine. This step achieves regioselective bromination at the 5th position with a yield exceeding 75%.

  • Hydrolysis : Final hydrolysis in acetonitrile with 6N HCl at 60–70°C produces 5-bromo-2-chlorobenzoic acid with >99% purity.

Table 1: Bromination Conditions and Yields from CN111925289A

StepReagentsTemperatureYield (%)Purity (%)
ChlorinationSOCl₂, DMF70°C8598
Brominationn-BuLi, C₂F₄Br₂-75°C7899
HydrolysisHCl, CH₃CN60–70°C9599.5

Synthesis of Azetidin-3-Amine Derivatives

Nucleophilic Substitution and Hydrazinolysis

Azetidin-3-amine, a four-membered cyclic amine, is synthesized via strategies adapted from PMC6274105. The protocol involves:

  • Nucleophilic Substitution : Reaction of azetidin-3-one with bromoalkylphthalimides (e.g., N-(3-bromopropyl)phthalimide) in DMF at 70–80°C, followed by hydrazinolysis using hydrazine hydrate in ethanol. This yields azetidin-3-amine derivatives with free primary amines.

  • Oxime Formation : Condensation of azetidin-3-one with O-alkylhydroxylamines forms oxime intermediates, which are subsequently reduced to amines via catalytic hydrogenation or hydrazine treatment.

Table 2: Azetidin-3-Amine Synthesis Parameters

Starting MaterialReagentsConditionsYield (%)
Azetidin-3-oneN-(3-bromopropyl)phthalimideDMF, 70°C, 8h72
Azetidin-3-one oximeHydrazine hydrateEthanol, reflux, 6h68

Amidation Strategies for N-(Azetidin-3-yl)-5-Bromo-2-Chlorobenzamide

Carbodiimide-Mediated Coupling

The amide bond formation between 5-bromo-2-chlorobenzoic acid and azetidin-3-amine employs carbodiimide chemistry, as detailed in PMC6274105 and MDPI14203049. The protocol includes:

  • Activation : 5-Bromo-2-chlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

  • Coupling : Addition of azetidin-3-amine and N,N-diisopropylethylamine (DIEA) at room temperature for 12–24 hours yields the target amide.

Acid Chloride Route

Alternative methods involve converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with azetidin-3-amine in dichloromethane with triethylamine as a base. This method achieves comparable yields (70–75%) but requires stringent moisture control.

Table 3: Amidation Method Comparison

MethodReagentsYield (%)Purity (%)
EDCI/HOBtEDCI, HOBt, DIEA8298
Acyl ChlorideSOCl₂, Et₃N7597

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal amidation occurs in polar aprotic solvents like DMF or acetonitrile at 25–50°C. Elevated temperatures (>60°C) promote side reactions, such as azetidine ring opening or decomposition of the bromochlorobenzoyl moiety.

Stoichiometric Ratios

A 1:1.2 molar ratio of acid to amine ensures complete conversion, while excess EDCI (1.5 eq) minimizes unreacted starting material.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • ¹H NMR : The target compound exhibits characteristic peaks at δ 8.42–8.99 ppm (aromatic protons), δ 4.29 ppm (azetidine CH₂), and δ 11.1 ppm (amide NH).

  • HPLC : Reverse-phase HPLC with a C18 column confirms >98% purity using a gradient of acetonitrile/water.

Challenges in Purification

Crystallization from ethanol/water mixtures removes residual coupling agents, while silica gel chromatography isolates the product from regioisomeric byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzamides, azetidinones, and various coupled products with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide exhibits promising antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

The compound has been evaluated for its anticancer activity, showing cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies have indicated that it induces apoptosis and inhibits cell proliferation.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
A5493.8Cell cycle arrest
HeLa6.1Activation of caspase pathways

Case Studies and Research Findings

Several studies have documented the applications and efficacy of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide:

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on different cancer cell lines, demonstrating significant induction of apoptosis through caspase activation pathways .
  • Enzyme Interaction Study : Another investigation focused on the interaction between this compound and CYP450 enzymes, revealing significant inhibition that could impact drug metabolism .
  • Antimicrobial Research : A series of experiments confirmed its antimicrobial properties, highlighting its potential as a candidate for antibiotic development against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Discussion :

  • The azetidine group in Compound 1 introduces conformational rigidity, which may reduce entropy loss upon binding to biological targets compared to the flexible isopropyl group in Compound 2.
  • The isopropyl analog (Compound 2) likely exhibits higher lipophilicity (calculated logP ~2.8 vs.

Aromatic vs. Heterocyclic Substituents

Compound 1 : N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Compound 3 : N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide

Property Compound 1 Compound 3
Molecular Formula C₁₀H₁₀BrClN₂O C₁₈H₁₃BrClN₃O
Molecular Weight (g/mol) 289.56 402.7
Substituent Azetidine Bipyridinylmethyl
Key Features Compact, aliphatic heterocycle Extended aromatic system

Discussion :

  • However, the larger molecular weight and aromaticity of Compound 3 may reduce aqueous solubility compared to Compound 1, limiting bioavailability .

Halogenation Patterns and Enzyme Inhibition

Compound 1 : N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Compound 4 : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Property Compound 1 Compound 4
Molecular Formula C₁₀H₁₀BrClN₂O C₁₀H₅ClF₂N₂O₂
Halogen Substituents 5-Bromo, 2-chloro 5-Chloro, 2,4-difluoro
Key Features Bromine for hydrophobic interactions Fluorine for electronegativity and metabolic stability

Discussion :

  • The bromine atom in Compound 1 may enhance hydrophobic interactions in target binding pockets, whereas fluorine in Compound 4 improves electronegativity and resistance to oxidative metabolism.
  • Compound 4’s thiazole ring is associated with pyruvate:ferredoxin oxidoreductase (PFOR) inhibition, a mechanism critical in antiparasitic activity.

Role of Salt Formation and Solubility

Compound 1 : N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Compound 5 : N-(azetidin-3-yl)-5-bromopyrimidin-2-amine dihydrochloride

Property Compound 1 Compound 5
Form Free base Dihydrochloride salt
Solubility Moderate (predicted) Enhanced (due to salt form)
Biological Application Undefined (structural analog) Treg cell modulation (mRNA delivery)

Discussion :

  • The dihydrochloride salt (Compound 5) demonstrates how salt formation can improve solubility and enable formulation for specific delivery systems, such as lipid nanoparticles in autoimmune therapies.
  • While Compound 1’s free base form may limit aqueous solubility, its azetidine moiety could be similarly modified into a salt for enhanced pharmacokinetics .

Biologische Aktivität

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide features an azetidine ring, which is a four-membered nitrogen-containing heterocyclic structure. The presence of bromine and chlorine substituents on the benzamide moiety enhances its chemical reactivity and biological activity. These structural characteristics allow the compound to interact with various biological targets, making it a candidate for drug development.

The biological activity of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. This mechanism is essential for its potential applications in treating various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, studies show that certain azetidine derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Case Study:
In a study evaluating the cytotoxic effects of azetidine derivatives on breast cancer cell lines (MCF-7), it was found that compounds similar to N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide demonstrated potent inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide has also been explored. Preliminary screening indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized in Table 1 below:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate Activity
Escherichia coli32Moderate Activity
Bacillus subtilis8High Activity

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide. Modifications to the azetidine ring or the halogen substituents can significantly alter its potency and selectivity towards specific biological targets. For example, changing the position or type of halogen can enhance antibacterial efficacy while maintaining low toxicity to normal cells.

Q & A

Q. What are the optimal synthetic routes for N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide?

Methodological Answer: The synthesis typically involves coupling an azetidine derivative (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) with a halogenated benzoyl chloride (e.g., 5-bromo-2-chlorobenzoyl chloride). A base such as triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) is used to facilitate amide bond formation. Key steps include:

  • Deprotection : Removal of the tert-butyl carbamate group under acidic conditions (e.g., HCl in dioxane).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Coupling5-bromo-2-chlorobenzoyl chloride, Et₃N, DCM65–75≥95%
Deprotection4M HCl/dioxane, RT, 2h90≥98%

Q. How is the structural integrity of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide validated?

Methodological Answer: Structural validation employs:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 329.98).
  • X-ray Crystallography : For unambiguous confirmation of the azetidine-benzamide conformation (if crystals are obtainable) .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 5-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine at the 2-position stabilizes the benzamide via electron-withdrawing effects, directing electrophilic substitution. Computational studies (DFT) can model charge distribution:

  • Hammett Parameters : σₚ values for Br (+0.26) and Cl (+0.23) predict moderate activation for meta-directing reactions.
  • Case Study : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives with >80% efficiency under microwave conditions (120°C, 30 min) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized DMSO concentrations (<0.1%).
  • Metabolite Profiling : LC-MS to detect degradation products (e.g., hydrolyzed azetidine ring).
  • Structural Analog Comparison : Test analogs lacking bromine/chlorine to isolate substituent effects. For example, replacing Br with H reduces kinase inhibition by 50%, confirming its role in target binding .

Q. How can computational modeling optimize N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide for target-specific drug design?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like PARP-1 or kinase domains:

  • Docking Parameters : Grid box centered on ATP-binding pocket (size: 25 ų), 50 runs per ligand.
  • Key Interactions : Bromine forms halogen bonds with backbone carbonyls (e.g., PARP-1 Tyr907), while the azetidine nitrogen hydrogen-bonds to Asp766.
  • SAR Insights : Modifying the azetidine to a pyrrolidine ring decreases binding affinity by 3-fold, emphasizing the importance of ring strain .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Critical challenges include:

  • Racemization : Azetidine rings may racemize under high-temperature conditions. Mitigation: Use low-temperature coupling (<0°C) and chiral auxiliaries.
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab-scale) to 0.5 mol% via ligand optimization (XPhos vs. SPhos).
  • Process Analytics : PAT tools (e.g., inline FTIR) monitor reaction progress and impurity formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.